4-(4-Methoxyanilino)-4-oxobut-2-enoic acid
Overview
Description
4-(4-Methoxyanilino)-4-oxobut-2-enoic acid is an organic compound with the molecular formula C11H11NO4 and a molecular weight of 221.215 g/mol . This compound is known for its unique structure, which includes a methoxy group attached to an aniline ring, and a butenoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid typically involves the reaction of 4-methoxyaniline with maleic anhydride under specific conditions. The reaction is carried out in a suitable solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
4-(4-Methoxyanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
4-(4-Methoxyanilino)-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(4-Methoxyanilino)-4-oxobut-2-enoic acid can be compared with similar compounds such as:
- 4-(4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-(phenylamino)methyl)phenol These compounds share structural similarities but differ in their functional groups and overall chemical properties. The unique combination of the methoxy group and the butenoic acid moiety in this compound gives it distinct reactivity and applications .
Properties
IUPAC Name |
(E)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFLBHDPAUAJMZ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001214072 | |
Record name | (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001214072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37904-20-4, 37902-60-6 | |
Record name | (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37904-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC61570 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001214072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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